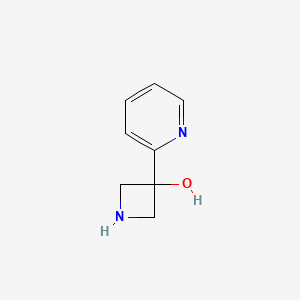

3-(Pyridin-2-yl)azetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8(5-9-6-8)7-3-1-2-4-10-7/h1-4,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJCPLFJEMMLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyridin 2 Yl Azetidin 3 Ol and Its Derivatives

Fundamental Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, can be achieved through a variety of synthetic strategies. These methods often contend with the inherent ring strain of the azetidine system, which is approximately 25.4 kcal/mol. google.com This strain influences the reactivity and stability of these heterocycles, making their synthesis a notable challenge in organic chemistry. google.comnih.gov The primary approaches to azetidine ring formation include cyclization, cycloaddition, strain-release homologation, reductive cyclization, aza-Michael addition, and transition metal-catalyzed reactions.

A key precursor for the synthesis of the title compound is an N-protected azetidin-3-one (B1332698), such as tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone). nih.govbldpharm.com This intermediate allows for the introduction of the pyridin-2-yl group at the C3 position. A plausible and well-precedented method for the synthesis of 3-(Pyridin-2-yl)azetidin-3-ol involves the nucleophilic addition of a pyridin-2-yl organometallic reagent, such as 2-pyridyllithium (B95717), to 1-Boc-3-azetidinone. google.comacs.org This reaction is analogous to the addition of other organolithium reagents to ketones to form tertiary alcohols. google.comgoogle.com The required 2-pyridyllithium can be generated from 2-bromopyridine (B144113) through halogen-metal exchange. google.com

Cyclization Approaches to Azetidine Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis. nih.gov This strategy typically involves the formation of a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond to close the four-membered ring. A common method is the intramolecular nucleophilic substitution of a γ-amino alcohol or its derivatives. For instance, γ-amino alcohols can be converted to azetidines through the Mitsunobu reaction or by activation of the hydroxyl group with a sulfonyl chloride followed by intramolecular cyclization. nih.gov The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has also been shown to be an effective mediator for the cyclization of γ-amino alcohols. nih.gov

Another cyclization approach involves the treatment of 1-arylsulfonyl-2-(halomethyl)aziridines with amines to yield 3-aminoazetidines, albeit sometimes in moderate yields. nih.gov Additionally, the thermal rearrangement of anti-aziridino amino esters in the presence of a base can produce trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. nih.gov

The intramolecular cyclization of aminohalogenoketones is a known route to azetidin-3-ones, which are key intermediates for the synthesis of 3-hydroxy-3-substituted azetidines. nih.gov A one-pot methodology for N-substituted azetidin-3-ones involves the reaction of primary amines with alkyl 5-bromo-4-oxopent-2-enoates, proceeding through a tandem displacement of bromine and a 4-exo-trig ring closure. nih.gov

| Cyclization Method | Starting Material | Product | Key Reagents/Conditions | Reference |

| Intramolecular Nucleophilic Substitution | γ-Amino alcohol | Azetidine | Mitsunobu reagents or Sulfonyl chloride/base | nih.gov |

| CDI-mediated Cyclization | γ-Amino alcohol | Azetidine | 1,1'-Carbonyldiimidazole (CDI) | nih.gov |

| Aziridine Rearrangement | anti-Aziridino amino ester | trans-Azetidine derivative | Triethylamine, heat | nih.gov |

| Tandem Cyclization | Primary amine and alkyl 5-bromo-4-oxopent-2-enoate | N-Substituted azetidin-3-one | One-pot reaction | nih.gov |

Cycloaddition Reactions in Azetidine Synthesis

[2+2] Cycloaddition reactions represent an efficient pathway to the azetidine core. The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a notable example, though its application has faced some limitations. Recent advances have utilized visible light and photocatalysts to promote these reactions under mild conditions.

The Staudinger reaction, involving the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a widely used method for the synthesis of β-lactams (azetidin-2-ones). While not directly yielding azetidines, the resulting β-lactams can be reduced to the corresponding azetidines. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with carbonyl compounds can lead to the formation of oxazolidine (B1195125) derivatives, which in some cases can be precursors to functionalized azetidines.

| Cycloaddition Type | Reactants | Initial Product | Key Features | Reference |

| Aza-Paternò-Büchi | Imine + Alkene | Azetidine | Photochemical, can be promoted by visible light | |

| Staudinger Reaction | Ketene + Imine | β-Lactam (Azetidin-2-one) | Can be reduced to azetidine | nih.gov |

| [3+2] Cycloaddition | Azomethine ylide + Carbonyl compound | Oxazolidine | Can be a precursor to functionalized azetidines |

Strain-Release Homologation Methodologies for Azetidines

Strain-release driven methodologies offer a powerful approach to constructing functionalized azetidines. A notable example involves the use of highly strained azabicyclo[1.1.0]butane. The generation of azabicyclo[1.1.0]butyl lithium, followed by its reaction with a boronic ester, leads to an intermediate boronate complex. Upon protonation, this complex undergoes a 1,2-migration with cleavage of the central C-N bond, relieving ring strain and forming a substituted azetidine. google.com This method allows for the modular construction of a diverse range of azetidines.

| Method | Key Intermediate | Reactant | Product | Driving Force | Reference |

| Strain-Release Homologation | Azabicyclo[1.1.0]butyl lithium | Boronic ester | Substituted azetidine | Relief of ring strain | google.com |

Reductive Cyclization Protocols for Azetidine Scaffolds

Reductive cyclization offers another avenue for the formation of the azetidine ring. One such protocol is the electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds, which can produce azetidin-2-ones. nih.gov These can subsequently be reduced to azetidines. nih.gov The reduction of N-substituted azetidin-2-ones (β-lactams) to N-substituted azetidines is a commonly employed and efficient method, often utilizing reagents like diborane, lithium aluminum hydride (LiAlH₄), or alanes. nih.gov The stereochemistry of the substituents on the ring is generally retained during this reduction process. nih.gov

| Reductive Method | Starting Material | Product | Key Reagents | Reference |

| Electroreductive Cyclization | α-Iminoester | Azetidin-2-one | Electroreduction, TMSCl | nih.gov |

| Reduction of β-Lactams | Azetidin-2-one | Azetidine | Diborane, LiAlH₄, Alanes | nih.gov |

Aza-Michael Addition Approaches to Substituted Azetidines

The aza-Michael addition is a versatile method for forming C-N bonds and has been applied to the synthesis of substituted azetidines. acs.org This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For instance, the reaction of amines with α,β-unsaturated esters can lead to β-amino esters, which can then be cyclized to form azetidinones. A more direct approach involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. acs.org This method has been shown to be effective with a variety of nitrogen nucleophiles, including other azetidines, pyrrolidines, and piperidines.

| Aza-Michael Donor | Aza-Michael Acceptor | Product | Catalyst/Conditions | Reference |

| Azetidine | Methyl (N-Boc-azetidin-3-ylidene)acetate | 1,3'-Biazetidine derivative | DBU, acetonitrile, 65 °C | |

| Pyrrolidine | Methyl (N-Boc-azetidin-3-ylidene)acetate | 3-(Pyrrolidin-1-yl)azetidine derivative | DBU, acetonitrile | |

| 4-Hydroxypiperidine | Methyl (N-Boc-azetidin-3-ylidene)acetate | 3-(4-Hydroxypiperidin-1-yl)azetidine derivative | DBU, acetonitrile |

Transition Metal-Catalyzed Syntheses of Azetidine Derivatives

Transition metal catalysis has become an indispensable tool in modern organic synthesis, including the formation of azetidine rings. Palladium-catalyzed intramolecular C-H amination has been developed for the synthesis of functionalized azetidines. google.com This reaction involves the reductive elimination from an alkyl-Pd(IV) intermediate. google.com

Rhodium-catalyzed carbene insertion into the N-H bond of a diazoketone is another powerful method for constructing the azetidine ring. nih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to be a flexible route to chiral azetidin-3-ones. This reaction proceeds through an α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion.

| Metal Catalyst | Reaction Type | Starting Material | Product | Reference |

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Picolinamide-protected amine | Azetidine derivative | google.com |

| Rhodium | Carbene Insertion | Diazoketone | Azetidine derivative | nih.gov |

| Gold(I) | Oxidative Cyclization | N-Propargylsulfonamide | Azetidin-3-one |

Metal-Free Synthetic Routes for Azetidine Architectures

While many methods for azetidine synthesis employ metal catalysts, several metal-free approaches have been developed. Traditional methods often rely on the intramolecular cyclization of a linear precursor, such as a γ-halo amine, via an SN2 reaction. frontiersin.org More recently, methods avoiding transition metals have gained traction. One such strategy involves the regioselective, transition-metal-free ring-opening of activated azetidines with organotrifluoroborates, which can proceed under mild conditions. rsc.org

Another notable approach is the use of Lewis acids to promote cyclization. For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction proceeds via a C3-selective attack of the amine on the epoxide, yielding 3-hydroxyazetidines in high yields, demonstrating a powerful method for constructing the azetidin-3-ol (B1332694) core. frontiersin.orgnih.gov

Furthermore, iodocyclization of homoallylamines represents another pathway. This electrophilic cyclization proceeds via a 4-exo-tet ring closure to produce functionalized 2-(iodomethyl)azetidine derivatives, which can then be further modified. rsc.org

Targeted Synthesis of Pyridine-Substituted Azetidinols

The direct synthesis of this compound requires precise control over the introduction of both the hydroxyl and pyridyl groups at the C-3 position of the azetidine ring.

The most versatile and common starting material for introducing functionality at the C-3 position is a protected form of azetidin-3-one, such as 1-Boc-3-azetidinone. nih.govchemicalbook.com This compound serves as a key intermediate, with its carbonyl group acting as an electrophilic handle for a wide range of nucleophilic additions. chemicalbook.com The tert-butyloxycarbonyl (Boc) group provides stability and prevents unwanted side reactions at the nitrogen atom.

The synthesis of the target tertiary alcohol is achieved through the nucleophilic addition of an organometallic reagent to the ketone at C-3. This reaction transforms the prochiral ketone into a chiral tertiary alcohol, forming the core structure of the desired product.

The introduction of the 2-pyridyl group onto the C-3 position of the azetidin-3-one precursor is most effectively accomplished using an organometallic reagent. The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds. masterorganicchemistry.comchadsprep.com In this context, 2-pyridylmagnesium bromide, a Grignard reagent, can be added to a solution of 1-Boc-azetidin-3-one. The nucleophilic pyridyl ring attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 1-Boc-3-(pyridin-2-yl)azetidin-3-ol. masterorganicchemistry.com The Boc protecting group can then be removed under acidic conditions if the free amine is desired.

Copper-catalyzed dearomatization of pyridinium (B92312) salts using Grignard reagents also presents a modern alternative for creating functionalized dihydropyridines, showcasing a method where the pyridyl moiety is constructed and functionalized simultaneously. rug.nl

Table 1: Proposed Synthesis of this compound via Grignard Reaction

| Step | Reactant 1 | Reactant 2 | Key Reagent/Solvent | Intermediate/Product | Purpose |

| 1 | 1-Boc-azetidin-3-one | 2-Bromopyridine | Magnesium (Mg) / THF | 2-Pyridylmagnesium bromide | Formation of Grignard reagent |

| 2 | 1-Boc-azetidin-3-one | 2-Pyridylmagnesium bromide | THF (anhydrous) | 1-Boc-3-(pyridin-2-yl)azetidin-3-ol | Nucleophilic addition to C-3 ketone |

| 3 | 1-Boc-3-(pyridin-2-yl)azetidin-3-ol | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | This compound | Removal of Boc protecting group |

Since the addition of the pyridyl group to azetidin-3-one creates a new stereocenter at the C-3 position, controlling the stereochemical outcome is of significant interest. The synthesis of a single enantiomer (stereoselective synthesis) can be approached in several ways.

One strategy involves the use of chiral ligands to direct the addition of the organometallic reagent. The asymmetric addition of Grignard reagents to ketones, facilitated by chiral ligands derived from structures like 1,2-diaminocyclohexane (DACH), has been shown to produce highly enantioenriched tertiary alcohols. rsc.org Applying this methodology to the addition of 2-pyridylmagnesium bromide to 1-Boc-azetidin-3-one could provide a direct route to either the (R)- or (S)-enantiomer of the final product.

Alternatively, chiral precursors can be used. For example, a flexible synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These enantiopure azetidin-3-ones can then serve as substrates for the Grignard addition, transferring the initial chirality to the final product.

Advanced Synthetic Techniques in Azetidine Chemistry

Modern synthetic chemistry seeks not only to create single target molecules but also to rapidly generate collections of related compounds for applications such as drug discovery.

A powerful and modern divergent strategy for synthesizing functionalized azetidine libraries involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). rsc.org These highly strained bicyclic compounds are effective precursors for creating 1,3-disubstituted azetidines. uni-muenchen.denih.govchemrxiv.org

The reaction involves the nucleophilic opening of the strained C-N bond of the ABB. A wide variety of nucleophiles, including organometallic reagents like aryl Grignards, can be used. uni-muenchen.de This approach allows for the modular and programmable synthesis of complex and stereopure azetidines. nih.govchemrxiv.org For example, reacting an ABB with a 2-pyridyl Grignard reagent could directly install the pyridyl group at C-3, while the nitrogen atom could be functionalized in the same pot or in a subsequent step, providing rapid access to a library of diverse azetidine derivatives. uni-muenchen.de This method is particularly valuable for its efficiency and ability to generate structural diversity from a common intermediate. rsc.org

Late-Stage Functionalization Strategies for Complex Azetidines

Late-stage functionalization (LSF) is a powerful approach in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late point in the synthetic sequence. This strategy is particularly valuable for generating analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov For complex azetidines such as those derived from this compound, LSF can be applied to both the azetidine ring and its substituents.

The pyridine (B92270) ring, an example of an azine, is a common motif in pharmaceuticals. Its functionalization in the presence of other reactive groups, such as the azetidine ring, requires carefully designed chemical methods. nih.gov C-H functionalization reactions are particularly attractive as they avoid the need for pre-installed handles like halides or boronic acids.

Common late-stage C-H functionalization reactions for pyridines and other azines can be broadly categorized into: nih.gov

Radical Addition Processes: These methods often involve the generation of a carbon-centered radical that adds to the electron-deficient pyridine ring. For instance, metal sulfinates have been developed for the radical alkylation and fluoroalkylation of azines. nih.gov

Metal-Catalyzed C-H Activation: Transition metals like palladium can catalyze the direct functionalization of C-H bonds. These reactions can be directed by the nitrogen atom of the pyridine or by other directing groups within the molecule.

Transformations via Dearomatized Intermediates: This approach involves the temporary dearomatization of the pyridine ring to facilitate functionalization, followed by re-aromatization.

The regioselectivity of these reactions is a critical consideration. The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions. However, the substitution pattern of the pyridine and the specific reaction conditions can influence the outcome.

Table 1: Examples of Late-Stage C-H Functionalization of Pyridine Rings

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Reference |

| Radical Alkylation | Metal Sulfinates | Alkyl, Fluoroalkyl | nih.gov |

| C-H Amination | Palladium(II) Catalyst | Amino | rsc.org |

The azetidine ring itself offers multiple sites for late-stage functionalization. The nitrogen atom, being a secondary amine in the parent this compound, is a prime location for introducing substituents.

N-Functionalization: The azetidine nitrogen can be readily alkylated, acylated, or arylated using standard methodologies. In the context of more complex structures like cyclic peptides containing a 3-aminoazetidine (3-AAz) unit, chemoselective deprotection and subsequent substitution at the azetidine nitrogen have been demonstrated as a viable LSF strategy. nih.gov Click chemistry approaches, utilizing a propargyl carbamate (B1207046) on the azetidine nitrogen, have also been employed to attach various moieties like dyes and biotin. nih.gov

C-H Functionalization of Aryl-Substituted Azetidines: The azetidine ring can act as a directing group for the ortho-C-H functionalization of an attached aryl ring. This has been demonstrated using strong bases like n-hexyllithium (B1586676) to achieve regioselective lithiation, followed by quenching with various electrophiles. lookchem.com This strategy allows for the introduction of a wide range of functional groups ortho to the azetidine substituent on an aromatic ring. lookchem.com

Table 2: Late-Stage Functionalization Approaches for the Azetidine Moiety

The development of these late-stage functionalization techniques provides a versatile toolkit for chemists to rapidly diversify complex molecules containing the this compound core, facilitating the exploration of their chemical and biological properties. nih.gov

Structure Activity Relationship Sar Studies of 3 Pyridin 2 Yl Azetidin 3 Ol Analogues

General Principles of SAR in Azetidine-Containing Compounds

Azetidines are four-membered nitrogen-containing heterocyclic rings that have garnered significant interest in drug discovery. nih.govresearchgate.net Their strained ring system imparts a unique three-dimensional character that can be exploited for targeted drug design. The azetidine (B1206935) ring can serve as a rigid scaffold to orient substituents in a defined spatial arrangement, influencing interactions with biological targets. nih.gov

In the context of SAR, the azetidine moiety offers several points for modification:

N-substitution: The nitrogen atom of the azetidine ring is a key site for modification. The nature of the substituent on the nitrogen can significantly impact a compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profile. nih.gov For instance, in a series of azetidine derivatives, N-alkylation was found to influence their affinity for GABA transporters. researchgate.net

Ring Substitution: The carbon atoms of the azetidine ring can also be substituted. These substitutions can introduce steric bulk, alter the electronic properties of the ring, and provide additional points of interaction with a biological target. researchgate.net

Stereochemistry: The stereocenters within the azetidine ring and at its points of substitution are critical determinants of biological activity. The specific spatial arrangement of atoms can lead to significant differences in potency and selectivity between enantiomers and diastereomers.

Impact of Structural Modifications on the Azetidine Ring System

Modifications to the azetidine ring of pyridinyl-azetidine scaffolds can have profound effects on their biological activity. While direct SAR studies on 3-(pyridin-2-yl)azetidin-3-ol are limited in publicly available literature, valuable insights can be drawn from related structures.

For example, in a study of analogues of the potent analgesic agent ABT-594, which features a pyridinyl-azetidine core, modifications to the azetidine ring were explored. The introduction of one or two methyl groups at the 3-position of the azetidine ring resulted in a substantial decrease in both binding affinity to nicotinic acetylcholine (B1216132) receptors and analgesic activity. nih.gov This suggests that steric hindrance at this position is detrimental to activity, highlighting the importance of the unsubstituted 3-position for optimal interaction with the receptor.

Furthermore, the nitrogen atom of the azetidine ring is a common site for derivatization. In a study of (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA), a nicotinic agonist, the presence of a methyl group on the azetidine nitrogen was a key feature. nih.gov This N-methylation can influence the compound's basicity and its ability to cross the blood-brain barrier, which is crucial for centrally acting drugs. The degree of N-substitution can also impact metabolic stability, with bulkier groups sometimes offering protection against enzymatic degradation.

Role of the Pyridine (B92270) Moiety in Biological Interactions

The pyridine ring is a common motif in pharmaceuticals, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. nih.govnih.gov In the context of this compound, the pyridine moiety is expected to play a critical role in molecular recognition and biological activity.

Positional Isomerism of Pyridine Substitution and Its Effects on SAR

For instance, in a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, the 3-pyridyl isomer was a key component of the pharmacophore for antibacterial activity. nih.gov The nitrogen atom at the 3-position is believed to be crucial for binding to the bacterial target. Shifting the point of attachment to the 2- or 4-position would alter the geometry of the molecule and could disrupt this critical interaction.

In another study on substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, the 2-pyridyl moiety was part of the lead compound for herbicidal activity. nih.gov The specific arrangement of the pyridine nitrogen and the sulfonamide group was found to be important for the observed biological effect.

The following table illustrates how positional isomerism can impact biological activity in a hypothetical series of pyridinyl-azetidinol analogues, based on general principles of medicinal chemistry.

Table 1: Hypothetical Impact of Pyridine Positional Isomerism on Receptor Binding

| Compound | Pyridine Isomer | Expected Receptor Interaction | Predicted Activity |

| Analogue A | 2-Pyridyl | Potential for chelation with metal ions in the active site; specific hydrogen bond acceptor. | High |

| Analogue B | 3-Pyridyl | Acts as a hydrogen bond acceptor at a different vector compared to the 2-pyridyl isomer. | Moderate to High |

| Analogue C | 4-Pyridyl | Presents the nitrogen lone pair in a distinct spatial orientation, potentially interacting with different residues. | Variable |

This table is illustrative and based on general principles, not on specific experimental data for this compound analogues.

Influence of the Nitrogen Atom in the Pyridine Ring on Molecular Recognition

The nitrogen atom in the pyridine ring is a key determinant of the molecule's electronic properties and its ability to interact with biological targets. It is more electronegative than carbon, leading to a dipole moment and the ability to act as a hydrogen bond acceptor. nih.gov The position of the nitrogen atom dictates the vector of this hydrogen bonding capability, which is a critical factor in molecular recognition.

Furthermore, the introduction of substituents on the pyridine ring can modulate its electronic properties and steric profile. For example, the addition of an electron-withdrawing group like fluorine to the pyridine ring of 3-(pyridin-3-yl)-2-oxazolidinone derivatives was found to enhance their antibacterial activity. nih.gov This was hypothesized to be due to a reduction in the electron cloud density of the pyridine ring, which could improve binding to the target or enhance cell penetration.

The nitrogen atom can also be oxidized to form a pyridine N-oxide. This modification dramatically alters the electronic and steric properties of the ring, often increasing its polarity and hydrogen bonding potential. researchgate.net While no specific data exists for this compound N-oxide, this is a common strategy in medicinal chemistry to modulate a compound's properties.

Stereochemical Considerations in Azetidine SAR

Stereochemistry is a critical aspect of SAR, as biological systems are chiral and often exhibit a high degree of stereoselectivity. For this compound, the hydroxyl-bearing carbon atom is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-3-(pyridin-2-yl)azetidin-3-ol.

The absolute configuration of this stereocenter can have a profound impact on biological activity. One enantiomer may fit optimally into a receptor's binding site, leading to high potency, while the other may have a much weaker interaction or even interact with a different target altogether.

While specific stereochemical studies on this compound are not widely reported, the importance of stereochemistry is well-established for other azetidine-containing compounds. For example, the analgesic activity of the nicotinic agonist ABT-594 resides in the (S)-enantiomer, while the (R)-enantiomer is significantly less active. nih.gov

The following table illustrates the potential differences in activity between enantiomers of a hypothetical bioactive azetidinol.

Table 2: Hypothetical Enantioselectivity of a Chiral Azetidinol

| Enantiomer | Configuration | Receptor Fit | Predicted Biological Activity |

| Eutomer | (S) | Optimal binding to the target receptor due to precise spatial arrangement of key functional groups. | High Potency |

| Distomer | (R) | Suboptimal or no productive binding to the target receptor due to steric clashes or incorrect orientation of interacting groups. | Low or No Potency |

This table is illustrative and based on general principles of stereopharmacology.

Correlation of Structural Diversity with Molecular Recognition and Biological Outcomes

The systematic exploration of structural diversity is key to understanding the SAR of a compound series and to optimizing its biological profile. For this compound analogues, this involves creating a library of compounds with variations at different positions of the scaffold and evaluating their effects on a specific biological target.

The data gathered from such studies allows for the development of a pharmacophore model, which defines the essential structural features required for activity and their optimal spatial arrangement. This model can then guide the design of new, more potent, and selective analogues.

While a comprehensive SAR study for a series of this compound analogues is not publicly available, the principles discussed in this article, derived from studies on related compounds, provide a strong foundation for predicting how structural changes would likely impact biological activity. The key takeaways are that modifications to the N-substituent of the azetidine ring, the position of the nitrogen in the pyridine ring, and the stereochemistry at the 3-position of the azetidine are all critical determinants of the pharmacological profile of this class of compounds. Future research focused on systematically exploring these structural variations will be essential for unlocking the full therapeutic potential of this compound and its analogues.

Ligand Binding Interactions and Affinity Profiles

The affinity of this compound analogues for their biological targets, particularly nicotinic acetylcholine receptors (nAChRs), is a primary focus of SAR studies. The pyridine ring, a common feature in many biologically active compounds, plays a crucial role in binding interactions. nih.govnih.gov Modifications to this ring system, such as the introduction of halogen atoms, can significantly alter the binding affinity.

A study on a series of 3-(2(S)-azetidinylmethoxy)pyridine analogues, which are structurally related to this compound, revealed that the position and nature of halogen substituents on the pyridine ring have a profound effect on their affinity for nAChRs. nih.gov For instance, analogues with halogen substituents at the 5- or 6-position of the pyridine ring, as well as the 2-fluoro analogue, demonstrated subnanomolar affinity for nAChRs in rat brain membranes. nih.gov In contrast, the introduction of bulkier halogens like chlorine, bromine, or iodine at the 2-position resulted in a significant decrease in binding affinity. nih.gov This suggests that steric hindrance at the 2-position is detrimental to the ligand-receptor interaction.

| Compound (Analogue of 3-(2(S)-Azetidinylmethoxy)pyridine) | Modification on Pyridine Ring | Binding Affinity (Ki, pM) for nAChRs |

|---|---|---|

| 2-Fluoro analogue | Fluorine at position 2 | Subnanomolar |

| 5-Halo analogues | Halogen at position 5 | 11 - 210 |

| 6-Halo analogues | Halogen at position 6 | 11 - 210 |

| 2-Chloro analogue | Chlorine at position 2 | Substantially lower affinity |

| 2-Bromo analogue | Bromine at position 2 | Substantially lower affinity |

| 2-Iodo analogue | Iodine at position 2 | Substantially lower affinity |

Enzyme Inhibition Profiles and Potency Assessment

Analogues of this compound have also been investigated for their potential as enzyme inhibitors, particularly targeting cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are implicated in neurodegenerative disorders like Alzheimer's disease, making their inhibition a key therapeutic strategy. nih.govnih.govresearchgate.net

The structural features of the pyridine and azetidine rings are pivotal in determining the inhibitory potency and selectivity of these compounds. For instance, in a series of novel pyrazinamide (B1679903) condensed azetidinones, which share the azetidinone core, the nature of the substituent on the azetidinone ring was found to be critical for potent cholinesterase inhibition. While not direct analogues, these findings highlight the importance of the azetidine scaffold in enzyme inhibition.

Similarly, studies on other pyridine-containing heterocyclic compounds have demonstrated their potential as cholinesterase inhibitors. mdpi.com The inhibitory activity is often influenced by the specific substitution pattern on the pyridine ring. For example, the introduction of certain functional groups can enhance the interaction with the active site of the enzyme, leading to increased potency.

In the context of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, another class of related heterocyclic compounds, structural modifications were shown to significantly impact their antibacterial activity by inhibiting bacterial enzymes. nih.gov Although the target enzymes are different, these studies underscore the principle that systematic structural modifications can be used to optimize the inhibitory profile of heterocyclic compounds. The introduction of a fluorine atom, for example, has been shown to enhance the bioactivity of various drugs. nih.gov

While specific IC50 values for a broad range of this compound analogues against various enzymes are not extensively documented in publicly available literature, the existing research on related structures provides a strong rationale for their potential as enzyme inhibitors. Future research will likely focus on synthesizing and evaluating a wider array of analogues to establish a more detailed SAR and to identify compounds with potent and selective enzyme inhibitory activity.

Mechanistic Investigations and Biological Target Identification for 3 Pyridin 2 Yl Azetidin 3 Ol Analogues

Exploration of Specific Biological Targets

Research into analogues of 3-(Pyridin-2-yl)azetidin-3-ol has identified several key protein targets, including receptors and enzymes, where these compounds exhibit significant activity.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) as Interaction Partners

Azetidine (B1206935) derivatives containing a pyridyl group have been shown to interact with nicotinic acetylcholine receptors (nAChRs). One such analogue, (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA), functions as a nicotinic agonist. nih.gov Studies have revealed that MPA has a high affinity for the α4β2 nAChR subtype, with a Ki value of 1.21 nM. nih.gov This affinity is notably higher than that of nicotine (B1678760) itself. nih.gov Furthermore, MPA demonstrates a 13-fold greater affinity for (-)-[3H]nicotine binding sites, which are associated with the α4β2 subtype, compared to [3H]epibatidine binding sites, which are more broadly distributed. nih.gov Chronic exposure of cells expressing the α4β2 receptor to MPA leads to an upregulation in the number of nAChR binding sites, a characteristic of a full agonist at this receptor subtype. nih.gov

Another analogue, (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), which features a related azabicyclic core, is a potent and selective agonist for the α7 neuronal nAChR. nih.gov This compound displays a significantly higher affinity for the α7 subtype over the α4β2 subtype, indicating that modifications to the azetidine-pyridine scaffold can tune the selectivity for different nAChR subtypes. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition Mechanisms

Analogues incorporating a pyridyl moiety have also been identified as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a zinc metalloenzyme involved in the biosynthesis of bioactive fatty acid ethanolamides. nih.gov In the development of novel NAPE-PLD inhibitors, a series of quinazoline (B50416) sulfonamide derivatives were synthesized and evaluated. Within this series, the position of the nitrogen atom on the pyridine (B92270) ring was found to be critical for inhibitory activity. nih.gov

A derivative with a 3-pyridyl group demonstrated a significant enhancement in potency (IC₅₀ ≈ 26 μM) compared to its phenyl analogue. nih.gov This finding suggests a specific interaction between the pyridyl nitrogen and a recognition site within the NAPE-PLD enzyme. nih.gov The importance of the pyridyl ring is further underscored by the observation that replacing it with a flexible alkyl chain resulted in a complete loss of inhibitory activity. nih.gov

c-Met Kinase Inhibition Pathways

The c-Met receptor tyrosine kinase, a key regulator of cell growth and proliferation, has been identified as another target for pyridinyl-containing compounds. nih.gov Dysregulation of the HGF/c-Met signaling pathway is a factor in numerous cancers, making it a significant target for drug development. nih.govwikipedia.org

New derivatives based on a pyrazolo[3,4-b]pyridine scaffold have been designed as potent c-Met kinase inhibitors. nih.gov The pyridine component of these molecules is crucial for their inhibitory action, as it can form hydrogen bonds and π–π stacking interactions within the ATP-binding site of the c-Met enzyme. nih.gov For instance, certain pyrazolo[3,4-b]pyridine derivatives have shown potent c-Met inhibition with IC₅₀ values in the nanomolar range, comparable to the reference drug cabozantinib. nih.govrsc.org

Other Enzymatic and Receptor-Mediated Interactions of Azetidine Derivatives

The versatile structure of azetidine derivatives allows them to interact with a range of other biological targets.

MerTK Inhibition: A series of pyrazinamide-based compounds featuring an azetidine-benzoxazole substituent have been developed as potent inhibitors of the MerTK receptor tyrosine kinase, which is involved in immune regulation within the tumor microenvironment. nih.govbohrium.com

Antibacterial Activity: 3-(Pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and S. pneumonia. nih.gov

P2Y12 Receptor Ligands: In the development of tracers for the P2Y12 receptor, a biomarker for microglia activity in the central nervous system, azetidine-containing structures have been evaluated. acs.org Molecular docking studies have been employed to predict the binding of these ligands to the receptor. acs.org

ZAP 70 Kinase Inhibition: A series of 2-phenylaminopyrimidines containing a pyridinyl group have been identified as potent and selective inhibitors of the ZAP 70 tyrosine kinase, which plays a crucial role in T-cell signaling. nih.gov

Table 1: Inhibitory Activities of Selected Pyridinyl and Azetidine Analogues

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 3-Pyridyl Quinazoline Sulfonamide | NAPE-PLD | IC₅₀ ≈ 26 μM; potency suggests key interaction of pyridyl nitrogen. | nih.gov |

| Pyrazolo[3,4-b]pyridine Derivatives | c-Met Kinase | IC₅₀ values in the nanomolar range (e.g., 4.27 nM for compound 5a). | nih.govrsc.org |

| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive Bacteria | Showed strong antibacterial activity similar to linezolid. | nih.gov |

| 2-Phenylaminopyrimidine Derivatives | ZAP 70 Kinase | Identified as potent and selective inhibitors. | nih.gov |

Elucidation of Molecular Mechanism of Action

Understanding the specific molecular interactions between these analogues and their biological targets is essential for rational drug design and optimization.

Detailed Molecular Binding Modes and Interaction Analysis

Molecular docking and other computational techniques have provided valuable insights into the binding modes of these compounds.

Nicotinic Acetylcholine Receptors: For the selective α7 nAChR agonist TC-5619, homology modeling and docking studies were instrumental in explaining its selectivity over other nAChR subtypes. nih.gov

c-Met Kinase: Docking simulations of pyrazolopyridine-based inhibitors within the c-Met active site revealed key binding patterns. nih.gov The pyridine ring was shown to form hydrogen bonds with the kinase backbone, a critical interaction for potent inhibition. nih.gov Specifically, interactions with residues such as Asn 575 and Lys 501 have been predicted. nih.gov

Antibacterial Targets: The predicted binding mode of 3-(pyridine-3-yl)-2-oxazolidinone derivatives suggests that hydrogen bonds form between the oxazolidinone ring and purine (B94841) or pyrimidine (B1678525) residues of the bacterial target. nih.gov Hydrophobic interactions also play a role in the binding of certain side chains. nih.gov

P2Y12 Receptor: In silico docking studies of azetidine-containing ligands for the P2Y12 receptor predicted key interactions, such as hydrogen bonds between the ligand and residues like Asn159 and Cys194. acs.org

Table 2: Summary of Predicted Molecular Interactions

| Compound Class | Target | Predicted Interactions | Reference |

|---|---|---|---|

| Pyrazolopyridine Derivatives | c-Met Kinase | Hydrogen bonds (with Asn 575, Lys 501) and π–π stacking involving the pyridine ring. | nih.govnih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Bacterial Ribosome | Hydrogen bonding with A2473 and C2103; hydrophobic interactions. | nih.gov |

| Azetidine-containing P2Y12R Ligands | P2Y12 Receptor | Hydrogen bonding with Asn159 and Cys194. | acs.org |

| Pyridopyrazolo-triazine Derivatives | Kinase Target | Hydrogen acceptor bond between the N-atom of the pyridine ring and Asn 575. | nih.gov |

Cellular Pathway Modulation by Azetidine Scaffolds

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, serves as a versatile framework in medicinal chemistry. When incorporated into larger molecules like this compound analogues, it can influence a variety of cellular pathways. Research on related pyridine derivatives suggests that these compounds can exert significant biological effects, including anticancer and antimicrobial activities, by modulating key cellular processes.

One of the prominent cellular pathways targeted by pyridine-containing compounds is the induction of apoptosis , or programmed cell death, in cancer cells. For instance, a derivative known as 22-(4-pyridine carbonyl) jorunnamycin A has been shown to have a potent apoptosis-inducing effect in non-small-cell lung cancer (NSCLC) cells. mdpi.com This activity is crucial for its anticancer properties. The process of apoptosis is a key mechanism for eliminating cancerous cells, and its activation is a target for many chemotherapeutic agents.

Furthermore, some pyridine derivatives have been found to interfere with the cell cycle and tubulin polymerization . nih.gov Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can halt the cell cycle and prevent the proliferation of cancer cells. nih.gov For example, certain novel pyridine hybrids have demonstrated significant inhibition of tubulin polymerization with IC50 values in the micromolar range. nih.gov

In the realm of antimicrobial activity, certain alkyl pyridinyl compounds have been shown to disrupt the bacterial cell membrane . illinoisstate.edu This disruption can lead to a loss of osmotic equilibrium and other membrane potential-based functions, ultimately resulting in bactericidal activity. illinoisstate.edu The ability to perturb the cell membrane is a key mechanism for a number of antimicrobial agents.

The following table summarizes the observed cellular pathway modulation by various pyridine-containing analogues.

| Compound Class | Observed Cellular Effect | Targeted Pathway/Mechanism | Cell Lines/Organisms |

| Pyridine Carbonyl Jorunnamycin A Analogue | Apoptosis Induction | Intrinsic and extrinsic apoptosis pathways | Non-Small-Cell Lung Cancer (H460, A549, H292) |

| Novel Pyridine Hybrids | Antiproliferative Activity | Tubulin Polymerization Inhibition | Human Cancer Cell Lines (Huh-7, A549, MCF-7) |

| Alkyl Pyridinyls | Bactericidal Activity | Cell Membrane Disruption | S. aureus, MRSA, E. faecalis, P. aeruginosa, A. baumannii |

Structure-Mechanism Relationship Studies for this compound Analogues

The biological activity of this compound analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for identifying the functional groups and structural features that are important for a compound's biological activity and for optimizing its potency and drug-like properties. illinoisstate.edu

For pyridine-containing compounds, the pyridine ring itself is a key pharmacophore. Its nitrogen atom can participate in hydrogen bonding, and the aromatic system can engage in π-stacking interactions with biological targets. The position of the nitrogen atom within the pyridine ring can significantly influence the molecule's hydrogen bonding and salt-forming capabilities, which in turn can affect its biological activity. illinoisstate.edu

In the context of antimicrobial alkyl pyridiniums, SAR studies have revealed that the nature and position of substituents on the pyridine ring are critical for their activity. These studies often utilize minimum inhibitory concentration (MIC) assays to quantify the antimicrobial potency of different analogues. illinoisstate.edu For anticancer pyridine derivatives, modifications to the scaffold have led to compounds with superior antiproliferative activities compared to existing drugs like Taxol in certain cancer cell lines. nih.gov

The table below presents data from SAR studies on pyridine derivatives, highlighting the impact of structural modifications on their biological activity.

| Compound/Analogue | Structural Feature | Biological Activity | Measurement |

| JC-01-074 (Alkyl Pyridinyl) | Specific alkyl chain and pyridine nitrogen position | Disruption of the cell membrane and bactericidal activity | MIC assays |

| Compound 3b (Pyridine Hybrid) | Specific substitutions on the pyridine and other heterocyclic rings | Highest tubulin polymerization inhibitory effect | IC50 = 4.03 μM |

| 22-(4-Pyridine carbonyl) jorunnamycin A | 4'-pyridine carbonyl ester at the C-22 position | Strongest cytotoxicity, ~20-fold higher than precursors | IC50 values of 14.43-18.9 nM in NSCLC cells |

Computational Chemistry and Molecular Modeling of 3 Pyridin 2 Yl Azetidin 3 Ol

Conformational Analysis and Energetic Profiles

Conformational analysis is crucial for understanding the three-dimensional structure of 3-(Pyridin-2-yl)azetidin-3-ol, which dictates its interaction with biological macromolecules. The molecule's flexibility arises from the rotation around the single bond connecting the azetidine (B1206935) and pyridine (B92270) rings, as well as the puckering of the four-membered azetidine ring.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (N_azetidine-C3-C2_pyridine-N_pyridine) | Relative Energy (kcal/mol) | Key Features |

| A | ~0° (syn-planar) | High | Steric clash between the azetidine ring and the pyridine nitrogen. |

| B | ~90° (gauche) | Low | Minimized steric hindrance, representing a likely stable conformation. |

| C | ~180° (anti-planar) | Lowest | Favorable orientation with minimal steric repulsion between the two rings. |

Note: The data in this table is hypothetical and based on general principles of conformational analysis applied to similar structures. Specific values would require dedicated quantum chemical calculations for this molecule.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its derivatives, docking studies can identify potential biological targets and elucidate the key intermolecular interactions responsible for binding affinity. The azetidine scaffold is recognized as a valuable component in medicinal chemistry, often used to develop inhibitors for various enzymes and receptors. acs.orgnih.govacs.org

Docking studies on similar azetidine-containing molecules have shown their potential to inhibit targets like the STAT3 protein. acs.org In such studies, the azetidine moiety acts as a constrained linker, positioning other functional groups for optimal interaction. For this compound, the pyridine ring can engage in π-π stacking or hydrogen bonding, the hydroxyl group can act as a hydrogen bond donor and acceptor, and the azetidine nitrogen can also form hydrogen bonds. These interactions are critical for stabilizing the ligand-protein complex. For instance, docking of 2-pyridin-3-yl-benzo[d] acs.orgacs.orgoxazin-4-one derivatives into the human neutrophil elastase binding site revealed the importance of specific orientations for effective binding. researchgate.net

Table 2: Potential Molecular Docking Interactions for this compound

| Potential Interaction Type | Molecular Feature of Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | Azetidine N-H, Hydroxyl O-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Pyridine N, Hydroxyl O | Asn, Gln, Ser, Thr, Main-chain N-H |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Azetidine and Pyridine Rings | Ala, Val, Leu, Ile, Met |

Note: This table lists plausible interactions based on the functional groups present in the molecule and common interactions observed in protein-ligand complexes.

Quantum Chemical Calculations in Structure-Activity Relationship Studies

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules and establishing a quantitative structure-activity relationship (QSAR). nih.gov By calculating descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and charge distribution, researchers can understand how modifications to the molecular structure affect its biological activity. researchgate.netresearchgate.net

For heterocyclic compounds, DFT calculations have been used to correlate electronic parameters with activities like corrosion inhibition and antibacterial efficacy. researchgate.netresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. For this compound, these calculations can help in designing derivatives with enhanced target affinity by modifying substituents on either the azetidine or pyridine ring to tune their electronic properties. Such studies have been applied to various fluoroquinolones and thiazolidin-4-one derivatives to build predictive QSAR models. nih.govresearchgate.net

Table 3: Key Quantum Chemical Descriptors and Their Significance in SAR

| Quantum Chemical Descriptor | Typical Calculated Value (Arbitrary Units) | Significance in Structure-Activity Relationship |

| EHOMO (Energy of HOMO) | -6.5 eV | Relates to the capacity for electron donation; important for charge-transfer interactions with the target. researchgate.net |

| ELUMO (Energy of LUMO) | -1.2 eV | Indicates the ability to accept electrons; relevant for interactions with electron-rich residues. researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Correlates with molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | 3.2 D | Influences solubility and the ability to engage in long-range electrostatic interactions with the target. nih.gov |

| Molecular Electrostatic Potential (MEP) | Varies across the molecule | Identifies regions of positive and negative potential, guiding the understanding of non-covalent interactions. |

Note: The values presented are illustrative and would need to be determined through specific calculations for this compound.

Pharmacophore Modeling and Virtual Screening Applications for Azetidine Derivatives

Pharmacophore modeling and virtual screening are essential computational strategies for the discovery of novel bioactive molecules. sci-hub.sejksus.org A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

Based on the structure of this compound, a pharmacophore model can be constructed. This model would likely include a hydrogen bond donor (hydroxyl group, azetidine N-H), a hydrogen bond acceptor (pyridine nitrogen, hydroxyl oxygen), and an aromatic ring feature. This model can then be used as a 3D query to search large chemical databases for other compounds that match these features, a process known as virtual screening. nih.govresearchgate.net This approach has been successfully used to identify novel inhibitors for various targets, including STAT3 and β-N-acetyl-D-hexosaminidase, by screening for azetidine and other heterocyclic derivatives. acs.orgsci-hub.se The identified hits can then be subjected to further computational analysis, such as molecular docking, before being synthesized and tested experimentally. nih.gov

Table 4: Hypothetical Pharmacophore Model for a this compound-based Scaffold

| Pharmacophoric Feature | Corresponding Functional Group | Role in Ligand-Target Binding |

| Hydrogen Bond Donor (HBD) | Azetidine N-H | Forms hydrogen bonds with acceptor groups on the protein. |

| Hydrogen Bond Donor/Acceptor (HBD/HBA) | Hydroxyl group (-OH) | Can act as both a donor and acceptor of hydrogen bonds. |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Accepts hydrogen bonds from donor groups on the protein. |

| Aromatic Ring (AR) | Pyridine Ring | Participates in π-π stacking or cation-π interactions. |

| Hydrophobic Feature (HY) | Azetidine Ring Core | Makes van der Waals contacts with nonpolar residues in the binding pocket. |

Future Research Directions and Translational Perspectives for 3 Pyridin 2 Yl Azetidin 3 Ol Research

Development of Innovative Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of substituted azetidines has historically been challenging due to the inherent ring strain of the four-membered system. ub.bw However, recent advances in synthetic organic chemistry are paving the way for more efficient and diverse methods to access complex azetidine scaffolds like 3-(Pyridin-2-yl)azetidin-3-ol and its analogs. Future research will likely focus on overcoming previous synthetic hurdles to enable the rapid generation of compound libraries for biological screening. nih.govmedwinpublishers.com

Key areas for development include:

Photocatalysis and Radical Chemistry: Light-driven reactions and radical-based transformations are emerging as powerful tools for forming C-C and C-N bonds under mild conditions. mit.eduresearchgate.net Researchers have demonstrated that photocatalysis can drive the reaction between alkenes and oximes to form azetidines, a process that can be guided by computational models to predict successful substrate pairings. mit.edu Another innovative approach involves the radical strain-release functionalization of highly strained bicyclic precursors like 1-azabicyclo[1.1.0]butanes to generate densely functionalized azetidines. researchgate.net Applying these methods could allow for novel disconnections and the introduction of diverse substituents onto the azetidine core of the target molecule.

Catalytic Intramolecular Cyclizations: The use of transition metal or Lewis acid catalysts to promote the ring-closing of linear precursors remains a cornerstone of azetidine synthesis. frontiersin.orgmagtech.com.cn Future efforts will likely focus on developing more enantioselective and regioselective catalytic systems. For instance, Lanthanum(III) triflate (La(OTf)3) has been shown to effectively catalyze the intramolecular aminolysis of epoxy amines to yield substituted azetidines. frontiersin.org Fine-tuning such catalysts could provide stereocontrolled access to chiral analogs of this compound.

Flow Chemistry and Automated Synthesis: Continuous flow technologies offer significant advantages in terms of safety, scalability, and reaction optimization. The photochemical synthesis of alkyl azetidines has been successfully translated from batch to flow, enabling multigram-scale production. chemrxiv.org Integrating these automated platforms will be crucial for building large libraries of derivatives for high-throughput screening.

| Synthetic Methodology | Potential Advantages for Azetidine Synthesis | Applicability to this compound Analogs |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, novel bond formations. mit.eduresearchgate.net | Enables direct C-H functionalization or coupling of fragments to the azetidine or pyridine (B92270) rings. |

| Catalytic Cyclization | High stereocontrol, access to enantiopure compounds. frontiersin.org | Synthesis of specific stereoisomers to probe biological interactions. |

| Flow Chemistry | Scalability, improved safety for handling strained rings, rapid optimization. chemrxiv.org | Large-scale production of the core scaffold or key intermediates for library synthesis. |

| Strain-Release Synthesis | Access to complex and densely functionalized azetidines from bicyclic precursors. researchgate.netchemrxiv.org | Creation of novel analogs with diverse substitution patterns for SAR studies. |

Advanced Structure-Activity Relationship and Chemoinformatics Approaches

To unlock the therapeutic potential of this compound, a systematic exploration of its structure-activity relationship (SAR) is essential. This involves synthesizing and testing a variety of analogs to understand how modifications to different parts of the molecule affect its biological activity. Advanced chemoinformatics and computational modeling will play a pivotal role in guiding this process, making it more efficient and predictive. mit.eduresearchgate.net

Future SAR campaigns should systematically investigate:

Substitution on the Pyridine Ring: Modifying the pyridine ring with various electron-donating and electron-withdrawing groups can influence the molecule's electronics, lipophilicity, and hydrogen bonding capacity, thereby affecting target binding and pharmacokinetic properties.

The Role of the 3-hydroxyl Group: The tertiary alcohol is a key feature, likely acting as a hydrogen bond donor or acceptor. Esterification, etherification, or replacement with other functional groups (e.g., amine, fluorine) will clarify its importance for biological activity.

Chemoinformatics will accelerate these efforts through:

Virtual Screening and Molecular Docking: Computational models can dock virtual libraries of this compound analogs into the binding sites of known or hypothesized biological targets. This allows for the prioritization of compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structures of compounds and their biological activities. nih.gov These models can predict the activity of unsynthesized analogs, guiding the design of more potent and selective molecules.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed compounds, helping to identify candidates with better drug-like properties early in the discovery process. researchgate.net

| Structural Modification | Rationale | Potential Impact |

| Pyridine Ring Substitution | Modulate electronics, solubility, and target interactions. | Improved potency, selectivity, and pharmacokinetic profile. |

| N1-Azetidine Substitution | Introduce new vectors for binding or alter physical properties. | Enhanced target engagement and cell permeability. |

| C4-Azetidine Substitution | Probe for additional binding pockets and steric tolerance. | Increased affinity and exploration of 3D space. |

| 3-Hydroxyl Group Modification | Determine role as H-bond donor/acceptor; create prodrugs. | Altered binding affinity and metabolic stability. |

Investigation of Novel Biological Pathways and Unexplored Targets

While the azetidine-pyridine motif is present in compounds targeting various biological systems, the specific pathways and targets for this compound remain largely unexplored. A key future direction is to use this compound as a chemical probe to identify novel biological interactions and therapeutic opportunities. Azetidine-containing molecules have shown activity against a wide range of targets, including enzymes and receptors involved in cancer, infectious diseases, and central nervous system (CNS) disorders. nih.govmedwinpublishers.comjmchemsci.com

Promising areas of investigation include:

Kinase Inhibitors: The pyridine ring is a well-established scaffold in kinase inhibitor design. Investigating the potential of this compound and its derivatives to inhibit specific kinases involved in oncology or inflammatory diseases is a logical next step.

Signal Transducer and Activator of Transcription (STAT) Proteins: Novel azetidine-based compounds have been successfully developed as potent inhibitors of STAT3, a key protein implicated in cancer progression. nih.govnih.govacs.orgacs.org Screening this compound against STAT proteins could reveal a new class of inhibitors.

Central Nervous System (CNS) Targets: The rigid, three-dimensional structure of the azetidine ring is ideal for designing ligands for CNS targets like G-protein coupled receptors (GPCRs) and ion channels. nih.govresearchgate.net Azetidine derivatives have been investigated as GABA uptake inhibitors, suggesting potential applications in neurological and psychiatric disorders. researchgate.net

Antimicrobial Targets: Given the broad biological activity of azetidine-containing compounds, screening against bacterial, fungal, and viral targets could yield new leads for anti-infective agents. medwinpublishers.comjmchemsci.com

| Potential Target Class | Rationale / Example | Therapeutic Area |

| Protein Kinases | Pyridine is a common kinase-binding motif. | Oncology, Inflammation |

| STAT Proteins | Azetidine amides have shown potent STAT3 inhibition. nih.govacs.org | Oncology, Autoimmune Disorders |

| GPCRs / Ion Channels | Rigid scaffolds are well-suited for CNS targets. Azetidines have been studied as GABA uptake inhibitors. researchgate.net | Neurology, Psychiatry |

| Antimicrobial Enzymes | Azetidin-2-ones have shown antibacterial and antitubercular activity. medwinpublishers.com | Infectious Diseases |

Exploration of Multi-Targeting Strategies for Azetidine-Based Compounds

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govnih.gov The traditional "one molecule, one target" approach is often insufficient to address this complexity. A promising future direction is the design of Multi-Target-Directed Ligands (MTDLs)—single molecules engineered to modulate two or more targets simultaneously. nih.govresearchgate.net

The this compound scaffold is an excellent starting point for developing MTDLs due to its modular nature. The pyridine and azetidine moieties can be independently functionalized to interact with different targets.

Potential MTDL strategies include:

Dual Kinase/GPCR Inhibition: For diseases where both signaling pathways are dysregulated, a molecule could be designed where one part (e.g., the pyridine ring) targets a specific kinase and another part (e.g., a substituent on the azetidine nitrogen) interacts with a GPCR.

Enzyme and Transporter Inhibition: In neurodegenerative diseases, it may be beneficial to simultaneously inhibit an enzyme like acetylcholinesterase and modulate a neurotransmitter transporter. nih.gov

Hybrid Molecules: The scaffold could be combined with other known pharmacophores. For example, linking it to an 8-hydroxyquinoline (B1678124) moiety could create a hybrid molecule with both STAT3 inhibitory activity and iron-chelating properties for neuroprotection. nih.gov

The development of MTDLs is a challenging but potentially highly rewarding field. It requires a deep understanding of the disease biology and sophisticated medicinal chemistry to balance the activities at multiple targets within a single molecule. The structural and chemical versatility of the this compound framework makes it a prime candidate for such innovative therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pyridin-2-yl)azetidin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer :

- Route 1 : Utilize azetidine-3-ol derivatives as intermediates. For example, azetidin-3-ylmethanol (CAS 95849-02-8) can be functionalized with pyridine moieties via nucleophilic substitution or coupling reactions .

- Route 2 : Palladium-catalyzed cross-coupling reactions, as seen in the synthesis of structurally similar compounds like 3-(6-methoxypyridin-3-yl)azetidin-3-ol, which employs ligand-modified Pd nanoparticles for regioselectivity .

- Optimization : Monitor reaction progress via HPLC or LC-MS. Adjust catalyst loading (e.g., 1–5 mol%) and temperature (80–120°C) to minimize side products.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software (SHELXL/SHELXS) for refinement and solving crystal structures, especially if high-resolution data is available .

- Spectroscopy :

- NMR : Analyze , , and spectra to confirm regiochemistry and hydrogen bonding (e.g., hydroxyl-proton coupling with pyridine nitrogen) .

- FT-IR : Identify key functional groups (e.g., O–H stretch at ~3200–3500 cm, pyridine ring vibrations at ~1600 cm) .

- Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular weight (e.g., expected m/z for : 150.0794) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation .

- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., pyridine ring oxidation) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

- Methodological Answer :

- Stereochemical Analysis : Compare enantiomers (e.g., (S)- vs. (R)-configurations) using chiral HPLC or circular dichroism (CD). For example, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol shows distinct receptor-binding profiles due to hydroxyl group orientation .

- Biological Impact : Test enantiomers in enzyme inhibition assays (e.g., kinases or GPCRs) to correlate stereochemistry with IC values. Computational docking (AutoDock Vina) can predict binding affinities .

Q. What computational strategies are recommended for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map HOMO-LUMO gaps and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites (e.g., pyridine nitrogen vs. hydroxyl oxygen) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., water) using GROMACS to study conformational flexibility and hydrogen-bonding networks .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Data Triangulation : Combine in vitro assays (e.g., cytotoxicity, enzyme inhibition) with in silico ADMET predictions (SwissADME) to identify false positives from assay artifacts .

- Metabolite Profiling : Use LC-MS/MS to detect metabolic byproducts (e.g., hydroxylation or glucuronidation) that may alter activity .

- Structural Analogues : Test derivatives like 3-(pyridin-2-yl)pyrrolidin-3-ol (positional isomer) to isolate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.